molecular formula C10H9BrN2O B14897544 N-((5-Bromofuran-2-yl)methyl)pyridin-2-amine

N-((5-Bromofuran-2-yl)methyl)pyridin-2-amine

Cat. No.: B14897544
M. Wt: 253.09 g/mol
InChI Key: CKCNRHWJXVEPLA-UHFFFAOYSA-N
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Description

N-((5-Bromofuran-2-yl)methyl)pyridin-2-amine is an organic compound that features a pyridine ring and a brominated furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-Bromofuran-2-yl)methyl)pyridin-2-amine typically involves the reaction of 5-bromofurfural with 2-aminomethylpyridine. The reaction is carried out under mild conditions, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-((5-Bromofuran-2-yl)methyl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Corresponding aldehydes or ketones.

    Reduction: De-brominated furan derivatives.

    Substitution: Various substituted furan derivatives depending on the reagent used.

Scientific Research Applications

N-((5-Bromofuran-2-yl)methyl)pyridin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.

Mechanism of Action

The mechanism of action of N-((5-Bromofuran-2-yl)methyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated furan moiety can participate in halogen bonding, while the pyridine ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-Chlorofuran-2-yl)methyl)pyridin-2-amine
  • N-((5-Methylfuran-2-yl)methyl)pyridin-2-amine
  • N-((5-Trifluoromethylfuran-2-yl)methyl)pyridin-2-amine

Uniqueness

N-((5-Bromofuran-2-yl)methyl)pyridin-2-amine is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can enhance the compound’s binding affinity and selectivity towards certain biological targets, making it a valuable scaffold in drug discovery and development.

Properties

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

N-[(5-bromofuran-2-yl)methyl]pyridin-2-amine

InChI

InChI=1S/C10H9BrN2O/c11-9-5-4-8(14-9)7-13-10-3-1-2-6-12-10/h1-6H,7H2,(H,12,13)

InChI Key

CKCNRHWJXVEPLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NCC2=CC=C(O2)Br

Origin of Product

United States

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